7-甲基苯并噻唑-2-硫醇

描述

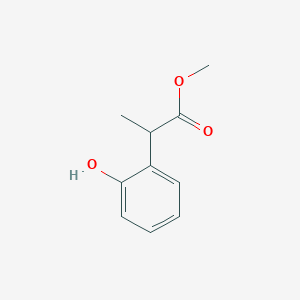

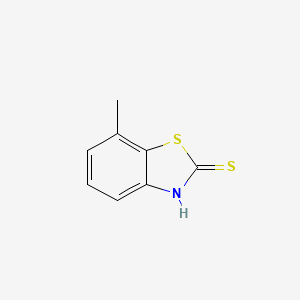

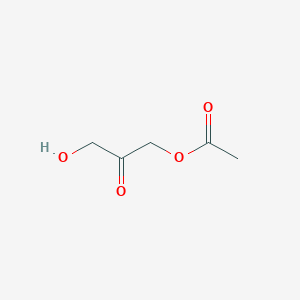

7-Methyl-benzothiazole-2-thiol, also known as 2-Mercaptobenzothiazole, is an organosulfur compound. It belongs to the class of organic compounds known as benzothiazoles, which are organic compounds containing a benzene fused to a thiazole ring . This compound is used in the synthesis of polycarbocyanine and thiacyanine dyes, as well as (arylfuryl)benzothiazoles .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 7-Methyl-benzothiazole-2-thiol, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . An efficient and practical method for the one-step synthesis of benzothiazole-2-thiols by cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) in water has also been described .

Molecular Structure Analysis

The molecule is planar with a C=S double bond . The structure activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Chemical Reactions Analysis

The compound is insoluble in water but dissolves upon the addition of base, reflecting deprotonation . Treatment with Raney nickel results in monodesulfurization, giving benzothiazole . The reaction starts with electrophilic substitution and the HF or HCl elimination from the formed thioamide .

科学研究应用

抗癌潜力

苯并噻唑-2-硫醇衍生物的一个重要应用是在抗癌研究中。已经合成新型苯并噻唑-2-硫醇衍生物,并针对各种人癌细胞系进行了测试。某些衍生物,如吡啶基-2-胺连接的苯并噻唑-2-硫醇化合物,已显示出对癌细胞的有效且广谱的抑制活性,包括诱导 HepG2 癌细胞凋亡 (徐世等,2012 年)。另一项研究还报道了苯并噻唑-2-硫醇衍生物的合成,重点介绍了它们对 HepG2 和 MCF-7 细胞的抗增殖活性,其中一些显示出比顺铂更高的功效 (赵望等,2011 年)。

生物活性及工业用途

苯并噻唑-2-硫醇衍生物具有多种生物活性,包括抗菌、抗真菌、抗肿瘤、解痉、抗炎、抗氧化和抗过敏特性。这些化合物还可在橡胶硫化等工业过程中得到应用 (L. G. Shagun 等人,2016 年)。

抗菌活性

已经合成并表征了几种苯并噻唑-2-硫醇衍生物,以了解其对常见病原体的抗菌作用,显示出有效的抗菌活性和对人细胞系的相对低细胞毒性 (谢显瑞等,2017 年)。

荧光生物成像

已经开发出基于苯并噻唑的硫醇荧光探针,展示了高开/关信号比和对硫醇的选择性,在活细胞中硫醇成像中取得了成功应用 (孙伟等,2012 年)。

多种药理特性

苯并噻唑及其衍生物以广泛的生物活性而闻名。它们已被用于各种治疗应用,并研究了其抗肿瘤、抗菌、抗糖尿病、抗炎等特性 (P. C. Sharma 等人,2013 年)。

作用机制

安全和危害

未来方向

The recent synthetic developments of benzothiazole based anti-tubercular compounds and their in vitro and in vivo activity highlight the potential of this compound for future research . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .

属性

IUPAC Name |

7-methyl-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c1-5-3-2-4-6-7(5)11-8(10)9-6/h2-4H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYMKCJLRXOQBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenyl-Oxazolo[5,4-c]pyridine](/img/structure/B3181051.png)

![(13S,17R)-13-methyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B3181122.png)

![Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride](/img/structure/B3181124.png)